Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)-
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Overview
Description
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- is a complex coordination compound It features a nickel center coordinated by a tetradentate ligand derived from ethylenediamine and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the ligand precursor under controlled conditions. The ligand precursor is synthesized by reacting ethylenediamine with formaldehyde and phosphonic acid derivatives. The resulting ligand is then reacted with a nickel salt, such as nickel chloride or nickel nitrate, in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligand to the nickel center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield higher oxidation state nickel complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Investigated for its potential as a metallopharmaceutical agent, particularly in the context of enzyme inhibition and metal-based drug design.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism by which Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- exerts its effects involves coordination interactions between the nickel center and various molecular targets. The phosphonate groups play a crucial role in stabilizing the nickel center and facilitating interactions with substrates. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, hydrogen bonding, and electrostatic interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- can be compared with other similar coordination compounds, such as:
Cobaltate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen: Similar structure but with cobalt as the central metal.
Ferrate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen: Similar structure but with iron as the central metal.
The uniqueness of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- lies in its specific coordination environment and the properties imparted by the nickel center. This compound exhibits distinct reactivity and stability compared to its cobalt and iron analogs, making it valuable for specific applications in catalysis, materials science, and biochemistry.
Properties
CAS No. |
68958-86-1 |
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Molecular Formula |
C6H33N7NiO12P4 |
Molecular Weight |
577.96 g/mol |
IUPAC Name |
pentaazanium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5H3N.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3;/q;;;;;;+2/p-2 |
InChI Key |
RJTJEKOEBGARPT-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[Ni+2] |
Origin of Product |
United States |
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